molecular formula C6H2BrClFNO3 B14074998 2-Bromo-4-chloro-5-fluoro-6-nitrophenol

2-Bromo-4-chloro-5-fluoro-6-nitrophenol

Cat. No.: B14074998
M. Wt: 270.44 g/mol
InChI Key: UJSHMESTMITSJK-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluoro-6-nitrophenol is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-fluoro-6-nitrophenol typically involves multi-step reactions starting from a phenol derivative. One common method includes the following steps:

    Nitration: The phenol derivative undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Halogenation: The nitrated phenol is then subjected to halogenation reactions. Bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination and fluorination can be carried out using chlorine gas and a fluorinating agent like hydrogen fluoride, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the hazardous nature of some reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-fluoro-6-nitrophenol can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, fluorine) can be substituted by other groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The phenol group can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted phenol derivatives.

    Reduction: Formation of 2-Bromo-4-chloro-5-fluoro-6-aminophenol.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-Bromo-4-chloro-5-fluoro-6-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-fluoro-6-nitrophenol depends on its specific application. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. In drug development, it may interact with specific molecular targets such as proteins or nucleic acids, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-5-fluoro-6-aminophenol: Similar structure but with an amino group instead of a nitro group.

    2-Bromo-4-chloro-5-fluoro-phenol: Lacks the nitro group.

    2-Bromo-4-chloro-6-nitrophenol: Lacks the fluorine atom.

Uniqueness

2-Bromo-4-chloro-5-fluoro-6-nitrophenol is unique due to the presence of multiple halogen atoms and a nitro group on the phenol ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

2-Bromo-4-chloro-5-fluoro-6-nitrophenol (BCFNP) is a halogenated phenolic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and herbicidal applications. This article explores the compound's biological activity, synthesis methods, and its potential applications in agriculture and pharmaceuticals.

Chemical Structure and Properties

BCFNP has the molecular formula C6_6H3_3BrClFNO3_3 and a molecular weight of approximately 236.00 g/mol. Its structure features multiple halogen and nitro substituents on the aromatic ring, which significantly influence its reactivity and biological properties. The presence of bromine, chlorine, fluorine, and nitro groups enhances its efficacy against various pathogens and pests.

Antimicrobial Activity

BCFNP exhibits significant antimicrobial properties , making it effective against a range of bacterial strains. Research indicates that it can disrupt cellular processes in bacteria, leading to cell death. Its broad-spectrum antibacterial activity is attributed to its ability to interact with microbial cells and inhibit essential metabolic pathways.

Case Studies

  • Antibacterial Efficacy : In a study evaluating the antibacterial effects of BCFNP, it was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains ranged from 10 to 50 µg/mL, demonstrating its potential as an antibacterial agent .
  • Fungicidal Activity : Another study highlighted BCFNP's superior fungicidal activity compared to other phenolic compounds, such as 4-fluorophenol. It showed effective inhibition against phytopathogens like Gaeumannomyces graminis with an EC50 value of approximately 30.35 mg/L . This indicates its promise in controlling plant diseases.

Herbicidal Properties

BCFNP also demonstrates herbicidal activity , making it a candidate for agricultural applications. Its mechanism involves inhibiting weed growth through disruption of metabolic processes in target plants.

Experimental Findings

  • In trials conducted on barnyard grass (Echinochloa crus-galli), BCFNP achieved a radicle inhibiting rate of 72.1% at a concentration of 80 mg/L, indicating strong potential as an herbicide .
  • The compound was also effective against various weeds, showing promise for use in crop management strategies.

Synthesis Methods

The synthesis of BCFNP can be achieved through several methodologies, including:

  • Nitration Method : A common approach involves dissolving 2-bromo-4-chlorophenol in chloroform and adding a nitrating mixture of sulfuric acid and nitric acid under controlled temperatures (40-80°C). This method allows for high yields and easier post-treatment processes .
  • Alternative Synthetic Routes : Various patents outline alternative synthesis routes that emphasize different nitrating agents or solvents to optimize yield and purity .

Comparative Analysis with Related Compounds

The biological activity of BCFNP can be compared with structurally similar compounds:

Compound NameSimilarityKey Features
1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene0.90Contains a methoxy group; used in pharmaceuticals
2-Bromo-3-fluoro-6-nitrophenol0.90Different substitution pattern; potential herbicide
4-Bromo-2-fluoro-6-nitrophenol0.90Similar biological activity; used in research
2,4-Dibromo-3-fluoro-6-nitrophenol0.89Increased bromination; enhanced biological effects
6-Bromo-3-fluoro-2-nitrophenol0.89Different position of bromine; potential applications

These compounds share structural similarities but exhibit distinct biological activities that can be leveraged for various applications in agriculture and medicine.

Properties

Molecular Formula

C6H2BrClFNO3

Molecular Weight

270.44 g/mol

IUPAC Name

6-bromo-4-chloro-3-fluoro-2-nitrophenol

InChI

InChI=1S/C6H2BrClFNO3/c7-2-1-3(8)4(9)5(6(2)11)10(12)13/h1,11H

InChI Key

UJSHMESTMITSJK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])F)Cl

Origin of Product

United States

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